Biotin-PEG6-OH

Biotinylation Linker Design Physicochemical Properties

Biotin-PEG6-OH (CAS 906099-89-6) resolves steric hindrance limitations of shorter biotin linkers by providing a precisely defined PEG6 spacer (~22-25 Å) that exceeds the minimum 6-carbon requirement for full streptavidin binding pocket accessibility. • Maximized capture: High-affinity streptavidin binding (Kd ≈10⁻¹⁵ M) maintained even for large proteins and multi-subunit complexes. • PROTAC SAR-ready: Monodisperse building block enabling systematic linker-length optimization for ternary complex formation studies. • Low fouling: Hydrophilic PEG layer reduces non-specific adsorption on functionalized beads, sensors, and plates, delivering superior signal-to-noise ratios versus hydrocarbon linkers.

Molecular Formula C22H41N3O8S
Molecular Weight 507.6 g/mol
Cat. No. B7949566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-OH
Molecular FormulaC22H41N3O8S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)
InChIKeyUWCUGLZFTQXZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG6-OH Overview


Biotin-PEG6-OH (CAS 906099-89-6), also known as (+)-Biotin-PEG6-alcohol, is a monodisperse, linear polyethylene glycol (PEG) derivative . It is a heterobifunctional linker comprising a biotin moiety, a PEG spacer with six ethylene glycol units (PEG6), and a terminal hydroxyl (-OH) group . The biotin group enables high-affinity, non-covalent binding to avidin, streptavidin, and NeutrAvidin (Kd ≈ 10⁻¹⁵ M), while the PEG6 spacer imparts water solubility and molecular flexibility, and the terminal hydroxyl serves as a functional handle for further derivatization or direct conjugation via activation chemistries [1].

Biotin-streptavidin immobilization or detection — high-affinity capture (Kd ~ 10⁻¹⁵ M) for pull-down, blotting, and microarray workflows.
PEG6-enabled intermediate spacer length — balances steric accessibility of biotin with reduced non-specific binding risk relative to very long PEG linkers.
Terminal hydroxyl handle — supports activation chemistry (NHS ester, maleimide) for direct conjugation to proteins, peptides, or surfaces.

Biotin-PEG6-OH Substitution Limitations


The precise length of the PEG spacer in biotin-PEGn-OH linkers is a critical determinant of molecular conformation, aqueous solubility, and steric accessibility of the biotin moiety, which directly impacts conjugation efficiency and subsequent avidin/streptavidin binding [1]. While all members of the Biotin-PEGn-OH family share the same core functionality, their differing number of ethylene glycol units (n) results in distinct physicochemical properties and biological performance profiles [2]. A linker that is too short (e.g., n=2-4) may suffer from steric hindrance that impedes biotin access, whereas a linker that is too long (e.g., n=8-24) may introduce excessive conformational flexibility that can lead to entanglement or non-specific interactions . Furthermore, in the context of PROTAC (Proteolysis Targeting Chimera) synthesis, linker length and composition are not interchangeable variables; they directly influence ternary complex formation, target protein ubiquitination, and subsequent degradation efficiency . Therefore, substituting Biotin-PEG6-OH with a different 'n' variant without empirical validation risks compromised experimental reproducibility and suboptimal assay performance.

Shorter PEG variants (n=2–4)
May introduce steric hindrance that limits biotin accessibility to the streptavidin binding pocket, reducing capture efficiency for large protein targets.
Biotin-PEG6-OH: 22–25 Å spacer
PEG4 comparator: ~14–16 Å spacer
Longer PEG variants (n=8–24)
Greater conformational flexibility may promote entanglement, non-specific interactions, or alter ternary complex geometry in PROTAC applications.
Biotin-PEG6-OH: Defined “short” linker upper bound
PEG8 comparator: ~28–32 Å spacer
Hydrocarbon-based linkers (LC-biotin)
PEG spacer prevents aggregation and precipitation of biotinylated proteins even at high labeling density; LC-biotin may trigger precipitation with only a few incorporated groups.

Biotin-PEG6-OH Performance Benchmarks


PEG6 Spacer: Balance vs. PEG4 and PEG8

The PEG6 spacer, comprising six ethylene glycol units, offers a calculated approximate length of 22-25 Å . This length is considered a 'sweet spot' for biotinylation, providing a balance between the reduced steric hindrance offered by longer PEGs and the minimal solubility enhancement and potential for non-specific interactions associated with very short or very long linkers . Industry guidance classifies PEG2-6 as 'short' linkers suitable for close-proximity labeling and PEG12-24 as 'long' linkers for maximal separation. PEG6 represents the upper bound of the 'short' category, offering near-maximal benefits of this class before transitioning to the 'long' linker performance profile, which can introduce greater conformational flexibility and potential for aggregation [1].

PEG6 Spacer: Balance vs. PEG4 and PEG8
Class-level inference
PEG6: ~22–25 Å
PEG6 vs. PEG4 (~14–16 Å)
PEG6 vs. PEG8 (~28–32 Å)
Reported “sweet spot” for biotinylation: balances steric accessibility and conformational control.
Upper bound of short-linker class; calculated monomer length ~3.5–4 Å per unit.
Biotinylation Linker Design Physicochemical Properties

Aqueous Solubility vs. LC-Biotin

While direct solubility data for Biotin-PEG6-OH is limited to qualitative vendor statements ('soluble in water'), the performance of its class (Biotin-PEGn linkers) against traditional hydrophobic linkers is well-documented. A structurally analogous PEG4-biotin acid demonstrates significantly superior aqueous solubility and performance compared to the traditional hydrocarbon linker, LC-biotin (long-chain biotin with an aminohexanoic acid spacer) . The PEG4 linker provides excellent solubility in water and aqueous buffer, whereas unmodified biotin is poorly soluble. Critically, the PEG4 spacer prevents the aggregation and precipitation of conjugated biomolecules even at high degrees of labeling, a problem commonly encountered with LC-biotin where the incorporation of just a few groups can trigger precipitation . The PEG6 spacer in Biotin-PEG6-OH, being longer and more hydrophilic than PEG4, is expected to confer even greater solubility and anti-aggregation properties.

Aqueous Solubility vs. LC-Biotin
Cross-study comparable
PEG-based linker: maintained conjugate solubility at high incorporation.
PEG linker vs. LC-biotin (precipitation at “a few” groups)
Supports high-density labeling workflows; PEG6 expected to confer greater solubility than PEG4.
Qualitative improvement inferred from PEG4-biotin acid data; direct PEG6 solubility data is supplier-only.
Biotinylation Reagent Solubility Bioconjugation

Spacer Arm Length for Streptavidin Binding

A fundamental principle of biotinylation is the requirement for a spacer arm of sufficient length to mitigate steric hindrance between the biotin-binding pocket of avidin/streptavidin and the bulky labeled biomolecule [1]. Industry guidelines state that all biotin reagents should contain a spacer arm equivalent to at least 6 carbon atoms in length to reduce steric hindrance . The PEG6 spacer in Biotin-PEG6-OH, with its six ethylene glycol units, provides a spacer arm that substantially exceeds this minimum requirement . In contrast, a shorter linker like PEG2 or a zero-length crosslinker would likely result in significantly reduced capture efficiency for larger protein targets due to steric occlusion of the biotin moiety [2].

Spacer Arm vs. Minimum Requirement
Class-level inference
PEG6 length >> 6-carbon minimum (~7–8 Å).
PEG6: ~22–25 Å vs. 6-C minimum: ~7–8 Å
Substantially exceeds industry guideline for reducing steric hindrance in streptavidin capture.
Ensures robust pull-down efficiency for large protein complexes.
Biotinylation Steric Hindrance Affinity Purification

PEG6 Linker for PROTAC Synthesis

Biotin-PEG6-OH is specifically classified and validated as a PEG-based PROTAC linker suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and proteasomal degradation . The linker component is not an inert spacer; its length and composition critically influence the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is the rate-limiting step for effective degradation [1]. While numerous PEGn linkers exist, the PEG6 variant is a specific, commonly cited building block for PROTAC synthesis, indicating its established utility in this advanced therapeutic modality .

PEG6 Linker for PROTAC Synthesis
Supporting evidence
Classified as a biotin-labeled, PEG-based PROTAC linker.
PEG6 within range PEG2-4 and PEG8-24 linker series
Established building block for systematic linker SAR studies in targeted protein degradation.
Linker length optimization is target-specific and empirical.
PROTAC Targeted Protein Degradation Linker Chemistry

Biotin-PEG6-OH Application Scenarios


High-Density Biotinylation Without Precipitation

For assays requiring a high degree of biotin labeling on a protein (e.g., for creating highly sensitive detection probes in ELISA or Western blotting), Biotin-PEG6-OH or its activated derivatives (e.g., NHS ester) are preferred over traditional hydrocarbon-based linkers like LC-biotin. Evidence demonstrates that PEG-based linkers prevent the aggregation and precipitation of conjugated biomolecules even at high incorporation levels, a common and detrimental outcome with LC-biotin .

Large Protein Complex Capture

When the target molecule for biotin-streptavidin capture is a large protein, a protein complex, or a cell surface receptor, a spacer arm of sufficient length is critical. Biotin-PEG6-OH's PEG6 spacer (approximately 22-25 Å) significantly exceeds the industry minimum recommendation of a 6-carbon atom spacer, ensuring the biotin moiety is sterically accessible to the deep binding pocket of streptavidin and thereby maximizing capture efficiency .

PROTAC Synthesis with Defined PEG Linker

Biotin-PEG6-OH serves as a crucial, well-characterized building block for the modular synthesis of PROTAC molecules. In the optimization of a PROTAC candidate, the linker length is a key variable that must be systematically varied to achieve optimal ternary complex formation and target degradation. Biotin-PEG6-OH provides a precise, six-unit PEG linker for use in such structure-activity relationship (SAR) studies, bridging the gap between shorter (PEG2-4) and longer (PEG8-24) linkers [1].

Surface Functionalization for Biosensors & Microarrays

The PEG6 spacer provides a hydrophilic, non-fouling layer that reduces non-specific protein adsorption when Biotin-PEG6-OH is used to functionalize surfaces (e.g., gold nanoparticles, sensor chips, or magnetic beads) [2]. Compared to shorter PEG linkers which may provide insufficient passivation, PEG6 offers a favorable balance of surface protection and conformational flexibility, leading to higher signal-to-noise ratios in subsequent capture assays [3].

Application
Selection Property
Validation Focus
High-density biotinylation without precipitation
PEG-based linker solubility profile
Conjugate solubility and aggregation resistance at high label incorporation
Large protein complex capture
Spacer arm length (> 6-carbon equivalent)
Streptavidin capture efficiency for bulky targets
PROTAC synthesis with defined PEG linker
Precise PEG6 building block
Ternary complex formation and degradation efficiency in SAR studies
Surface functionalization for biosensors and microarrays
Hydrophilic, non-fouling PEG6 layer
Signal-to-noise ratio and non-specific binding on functionalized surfaces
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